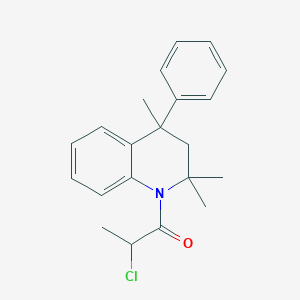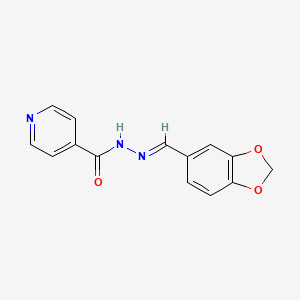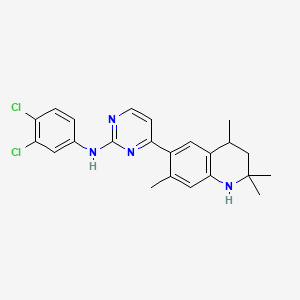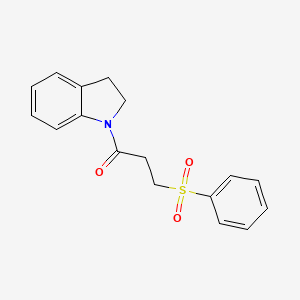![molecular formula C25H18FNO4 B11035119 (1Z)-8-fluoro-4,4,6-trimethyl-1-[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethylidene]-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11035119.png)
(1Z)-8-fluoro-4,4,6-trimethyl-1-[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethylidene]-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a complex heterocyclic molecule with a fused quinoline and chromone (coumarin) system.
- Its IUPAC name is (2-oxo-2H-chromen-3-yl)acetic acid .
- The structure consists of a quinoline ring fused to a chromone ring, with a carboxylic acid group attached.
- It exhibits interesting biological properties due to its unique structure.
Preparation Methods
- Synthetic routes for this compound involve the condensation of appropriate precursors.
- One method involves the reaction of 4-dimethylaminobenzaldehyde with 4-methyl-1-{2-oxo-2-[4-(2-oxo-2H-chromen-3-yl)phenyl]ethyl}pyridinium bromide.
- The latter intermediate is synthesized via the Meerwein reaction of coumarin with 4-acetylphenyldiazonium chloride, followed by bromination and quaternization with 4-methylpyridine.
- Industrial production methods may vary, but these synthetic steps provide a starting point .
Chemical Reactions Analysis
- This compound can undergo various reactions:
Oxidation: The carbonyl group in the chromone ring can be oxidized.
Reduction: Reduction of the carbonyl group or other functional groups.
Substitution: Substitution reactions at various positions.
- Common reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., amines).
- Major products depend on the specific reaction conditions and substituents.
Scientific Research Applications
Chemistry: Used as a model compound for studying heterocyclic reactions.
Biology: Investigated for potential bioactivity due to its unique structure.
Medicine: May have applications in drug discovery.
Industry: Potential use in dye synthesis or materials science.
Mechanism of Action
- The exact mechanism isn’t well-documented, but it likely interacts with biological targets due to its fused ring system.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
- Similar compounds include other quinoline derivatives, chromones, and coumarins.
- Its uniqueness lies in the combination of quinoline and chromone moieties.
Properties
Molecular Formula |
C25H18FNO4 |
|---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
(3Z)-6-fluoro-9,11,11-trimethyl-3-[2-oxo-2-(2-oxochromen-3-yl)ethylidene]-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-2-one |
InChI |
InChI=1S/C25H18FNO4/c1-13-12-25(2,3)27-22-16(13)9-15(26)10-17(22)18(23(27)29)11-20(28)19-8-14-6-4-5-7-21(14)31-24(19)30/h4-12H,1-3H3/b18-11- |
InChI Key |
KLXKSWIWRRYUKP-WQRHYEAKSA-N |
Isomeric SMILES |
CC1=CC(N2C3=C1C=C(C=C3/C(=C/C(=O)C4=CC5=CC=CC=C5OC4=O)/C2=O)F)(C)C |
Canonical SMILES |
CC1=CC(N2C3=C1C=C(C=C3C(=CC(=O)C4=CC5=CC=CC=C5OC4=O)C2=O)F)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B11035042.png)
![N-{3-[3,4-Dihydro-2(1H)-isoquinolinyl]propyl}-2-butynamide](/img/structure/B11035043.png)
![1-[2-(4-Bromophenyl)-1-pyrrolidinyl]-2-propyn-1-one](/img/structure/B11035047.png)
![1-[2-Benzyl-7A-(hydroxymethyl)-octahydro-1H-pyrrolo[3,4-C]pyridin-5-YL]ethan-1-one](/img/structure/B11035050.png)



![dimethyl 2-{1-[(4-ethylphenoxy)acetyl]-2,2,6,7-tetramethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11035091.png)


![2-[(4-hydroxy-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-2-yl)sulfanyl]-1-(2,2,4,6,7-pentamethylquinolin-1(2H)-yl)ethanone](/img/structure/B11035122.png)
![(2E)-N-(1,3-benzothiazol-2-yl)-3-phenyl-N'-[(2E)-3-phenylprop-2-enoyl]prop-2-enehydrazide](/img/structure/B11035129.png)
![(1E)-1-[(4-ethylphenyl)imino]-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11035142.png)
![N'-(5-Acetyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-B]pyridin-4-YL)-N,N-dimethyliminoformamide](/img/structure/B11035148.png)
